2-Cyclobutyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
The synthesis of 2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound with good yields . The reaction conditions often include the use of toluene as a solvent and heating at elevated temperatures.
Chemical Reactions Analysis
2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It is used in the design and development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, making it useful in understanding disease mechanisms and developing therapeutic agents.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
1,2,4-Triazolo[3,4-b]thiadiazine: Exhibits anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
These compounds share a similar triazole ring structure but differ in their substituents and specific biological activities, highlighting the unique properties of 2-CYCLOBUTYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE.
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-cyclobutyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N4O/c1-21-13-7-5-11(6-8-13)14-9-10-17-16-18-15(19-20(14)16)12-3-2-4-12/h5-10,12H,2-4H2,1H3 |
InChI Key |
DLVUWWTUZLWKPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4 |
Origin of Product |
United States |
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